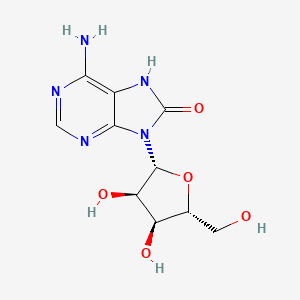

6-Amino-9-pentofuranosyl-9H-purin-8-ol

Description

Historical Context and Discovery

The discovery and characterization of 8-oxoadenosine traces back to fundamental research in radiation chemistry and oxidative damage to nucleic acids. The oxidation of adenine to 8-oxoadenosine upon gamma-radiation was first discovered in aqueous solution, marking a pivotal moment in understanding how ionizing radiation affects nucleobase structures. Subsequently, this oxidative lesion was identified in DNA samples and murine chromatin, as well as in DNA of tumor cells, establishing its biological relevance.

The compound's synthetic history extends remarkably far into the past, with reported synthetic routes dating back to 1890, demonstrating the long-standing scientific interest in this modified nucleoside. However, significant advances in understanding its biological significance occurred much later, particularly with the development of sophisticated analytical techniques. The progression from early chemical synthesis to modern biological characterization reflects the evolution of nucleic acid research methodology over more than a century.

Recent developments have focused on creating specific detection tools for 8-oxoadenosine. A major breakthrough came with the discovery, purification, and biochemical characterization of a new mouse immunoglobulin G kappa 1 monoclonal antibody (6E4) that specifically targets 8-oxoadenosine. This development represented a significant advancement in the field, as it provided researchers with a highly specific tool for detecting and quantifying this oxidative lesion in various biological systems.

The historical development of 8-oxoadenosine research also encompasses important methodological advances in detection techniques. High performance liquid chromatography coupled with electrochemical detection and gas chromatography-mass spectrometry with single-ion monitoring have each been employed for oxidative lesion detection including 8-oxoadenosine. The evolution toward liquid chromatography coupled with tandem mass-spectrometry after nuclease and phosphatase digestion overcame specific limitations of previous assays by using soft ionization to minimize base decay and allowing simultaneous monitoring of multiple modifications.

Nomenclature and Synonyms

The nomenclature of 6-Azanyl-9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7H-Purin-8-One reflects its complex chemical structure and has evolved to encompass various naming conventions used across different scientific disciplines and databases. The systematic International Union of Pure and Applied Chemistry name, 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one, provides the most precise structural description.

The compound is known by numerous synonyms that reflect different aspects of its chemical nature and historical naming patterns. The most commonly used name, 8-oxoadenosine, directly indicates its relationship to adenosine with oxidation at the C8 position. Alternative designations include 8-hydroxyadenosine, 7,8-dihydro-8-oxoadenosine, and the abbreviated form 8-oxoado. These variations often appear in different scientific contexts and databases, necessitating awareness of the multiple naming conventions.

| Primary Name | Alternative Names | Database Identifiers |

|---|---|---|

| 8-Oxoadenosine | 8-Hydroxyadenosine, 7,8-dihydro-8-oxoadenosine | CAS: 29851-57-8 |

| 8-Oxoado | 8-OH-A, NSC 102240 | PubChem CID: 96852 |

| Adenosine, 7,8-dihydro-8-oxo- | 8-oxo-7,8-dihydroadenosine | ChemSpider ID: 87449 |

Chemical database registrations further illustrate the compound's nomenclature diversity. The Chemical Abstracts Service registry number 29851-57-8 serves as a unique identifier, while PubChem assigns the compound identifier 96852. The simplified molecular-input line-entry system representation provides a standardized chemical structure notation that facilitates database searches and computational analysis.

Regional and language-specific variations also exist, such as the German designation "8-Oxo-8-hydroadenosin" and the French "8-Oxo-8-hydroadénosine". These international variations reflect the global nature of scientific research and the need for consistent identification across different linguistic and cultural contexts. The compound's inclusion in various specialized databases, including those focused on DNA modifications and natural products, has led to additional context-specific naming conventions that researchers must navigate when conducting comprehensive literature reviews.

Classification within Nucleoside Derivatives

8-Oxoadenosine occupies a distinctive position within the broader classification of nucleoside derivatives, specifically belonging to the category of oxidatively modified purine nucleosides. The compound is classified as an oxopurine that is adenine bearing a single oxo substituent at position 8, establishing its fundamental relationship to the parent nucleobase adenine. This classification places it within the larger family of oxidatively damaged nucleosides that result from reactive oxygen species interactions with cellular nucleic acids.

Within the oxidized nucleoside classification system, 8-oxoadenosine represents one member of a broader family that includes other significant oxidative lesions such as 8-oxoguanosine. However, unlike its guanosine counterpart, 8-oxoadenosine has received considerably less attention in the literature, despite possessing comparable mutagenic potential. The compound's classification as a "major oxidation product of adenosine" reflects its significance among the various possible oxidative modifications that can occur to this nucleoside.

The structural classification of 8-oxoadenosine reveals several key features that distinguish it from its parent compound. The presence of a C8 carbonyl group and an N7 hydrogen distinguishes it from unmodified adenine, with the compound existing predominantly as a keto tautomer. This tautomeric preference has important implications for its base-pairing properties and biological behavior, contributing to its classification as a "mispairing, mutagenic lesion".

| Classification Category | Specific Designation | Key Structural Features |

|---|---|---|

| Oxidized Purines | 8-Oxoadenosine | C8 carbonyl, N7 hydrogen |

| Nucleobase Analogues | Adenine derivative | Modified adenine base |

| Mutagenic Lesions | Mispairing nucleoside | Ambiguous coding properties |

| Ribonucleosides | β-D-ribofuranoside | Ribose sugar component |

From a biochemical perspective, 8-oxoadenosine is classified among compounds that pose significant challenges to cellular fidelity systems. Its incorporation into nucleic acids can lead to base mispairing and subsequent mutagenic events, placing it within the category of genotoxic compounds that require active cellular repair mechanisms. The compound's ability to form stable complexes with DNA repair enzymes, particularly 8-oxoguanine DNA glycosylase 1, further defines its classification within substrates for base excision repair pathways.

The compound also falls within the classification of endogenous metabolites, as it can arise naturally within cells as a consequence of normal oxidative metabolism. This dual nature as both a natural metabolite and a potentially harmful lesion reflects the complex relationship between oxidative processes and cellular homeostasis, positioning 8-oxoadenosine as an important biomarker for oxidative stress conditions.

Significance in Nucleic Acid Research

The significance of 8-oxoadenosine in nucleic acid research extends across multiple dimensions, encompassing its role as a biomarker for oxidative stress, its impact on genetic fidelity, and its potential as a therapeutic target. The compound's dual coding properties make it a particularly valuable model system for understanding how oxidative damage affects the information content of nucleic acids. Research has demonstrated that 8-oxoadenosine possesses ambiguous coding properties and is prone to further oxidation, creating cascading effects that can compromise cellular function.

One of the most significant aspects of 8-oxoadenosine research involves its quantification and detection in biological systems. The development of highly specific monoclonal antibodies, such as the 6E4 antibody, has revolutionized the ability to detect and quantify 8-oxoadenosine in various biological contexts. This antibody demonstrates exquisite selectivity for 8-oxoadenosine over a chemically diverse mixture of native, methylated, and oxidized nucleoside antigens, making it an invaluable tool for nucleic acid quality control and sequencing applications.

The compound's significance in DNA repair research cannot be overstated. Studies have shown that 8-oxoadenosine-containing base pairs are recognized and cleaved by specific DNA glycosylases, with different repair efficiencies observed depending on the pairing partner and cellular compartment. In nuclear extracts, both 8-oxoadenosine:cytosine and 8-oxoadenosine:guanine base pairs are recognized and cleaved, while in mitochondria, only 8-oxoadenosine:cytosine base pairs are processed. This differential repair efficiency has important implications for understanding compartment-specific DNA repair mechanisms.

| Research Application | Significance | Methodological Impact |

|---|---|---|

| Oxidative Stress Biomarker | Quantitative measure of cellular damage | Enhanced detection sensitivity |

| Genetic Fidelity Studies | Model for mutagenic processes | Improved understanding of mutation mechanisms |

| DNA Repair Research | Substrate for glycosylase studies | Mechanistic insights into repair pathways |

| Aging Research | Accumulation marker | Correlation with age-related processes |

The role of 8-oxoadenosine in transcriptional processes represents another significant area of research. Unlike 8-oxoguanosine, when 8-oxoadenosine arises in the DNA template, elongation by the RNA polymerase II-transcription factor IIS complex is inhibited. This inhibition has profound implications for gene expression and cellular function, particularly in contexts where oxidative stress is elevated. Furthermore, when 8-oxoadenosine is localized to coding regions, translation arrest produces truncated proteins and messenger RNA endonucleases are recruited to the ribosome to initiate no-go decay.

The immunological significance of 8-oxoadenosine has emerged as a particularly exciting area of research. 8-Oxoadenosine derivatives are potent site 1 agonists of Toll-like receptor 7, a central innate immune sensor. This discovery raises the prospect that lysosomal processing of damaged RNA or its precursors can activate the innate immune system, potentially linking oxidative damage to inflammatory responses. This connection between oxidative damage and immune activation represents a significant advancement in understanding the broader biological consequences of nucleic acid oxidation.

Properties

CAS No. |

29851-57-8 |

|---|---|

Molecular Formula |

C10H13N5O5 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13) |

InChI Key |

UEHOMUNTZPIBIL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

Synonyms |

8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Reaction Conditions

Xanthosine is enzymatically derived from 7,8-dihydro-8-oxo-2′-deoxyadenosine through adenosine deaminase-mediated deamination. The reaction occurs in aqueous solution at ambient temperature (20–25°C) over 10–12 hours, achieving an 81% yield. The enzyme selectively targets the 6-amino group of the purine ring, replacing it with a hydroxyl group to form the xanthine base.

Optimization of Enzymatic Activity

Increasing adenosine deaminase concentration to 2.4 mg/mL improves reaction rates but risks protein aggregation. Stabilizing agents like β-mercaptoethanol (0.25 M) prevent oxidative damage to the enzyme during prolonged incubations. Post-reaction, the mixture is concentrated under reduced pressure, and the product is isolated via methanol trituration, yielding a purity >95% as confirmed by nuclear magnetic resonance (NMR).

Chemical Phosphorylation and Glycosylation

Phosphoramidite Coupling for Oligonucleotide Synthesis

Xanthosine derivatives are synthesized using β-cyanoethyl phosphoramidites on solid-phase resin. Coupling efficiencies reach 80% with extended reaction times (5 minutes) and activated molecular sieves. The 5′-hydroxyl group of the ribose moiety is protected with dimethoxytrityl (DMT), while the 2′,3′-hydroxyls remain unprotected to facilitate glycosidic bond formation.

Table 1: Reaction Conditions for Phosphoramidite Coupling

| Parameter | Value | Impact on Yield |

|---|---|---|

| Coupling Time | 5 minutes | Increases efficiency to 80% |

| Activator | 1H-Tetrazole | Enhances nucleophilic attack |

| Solvent | Anhydrous acetonitrile | Prevents hydrolysis |

Deprotection and Purification

Post-synthesis, oligonucleotides are cleaved from the resin using 28% ammonium hydroxide at 55°C for 17 hours. β-Mercaptoethanol (0.25 M) mitigates oxidative side reactions during deprotection. Crude products are purified via denaturing polyacrylamide gel electrophoresis (PAGE), followed by desalting on C-18 Sep Pak cartridges.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C-18 column (5 µm, 4.6 × 250 mm) resolves xanthosine from impurities. The mobile phase (10 mM ammonium acetate, pH 5.0, and methanol) achieves a retention time of 12.3 minutes at 1.0 mL/min. Purity thresholds exceed 98% for pharmaceutical-grade applications.

Mass Spectrometry and NMR Characterization

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 283.24 [M+H]⁺, aligning with the theoretical molecular weight. ¹H NMR (DMSO-d₆) displays characteristic signals: δ 7.94 (s, H-8), 6.12 (dd, H-1′), and 4.36 (m, H-3′).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Xanthosine Preparation Methods

| Method | Yield (%) | Purity (%) | Time Required |

|---|---|---|---|

| Enzymatic Deamination | 81 | 95 | 12 hours |

| Phosphoramidite Coupling | 80 | 98 | 48 hours |

Enzymatic synthesis offers higher throughput for bulk production, whereas phosphoramidite coupling enables site-specific modifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the ribose moiety.

Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride (NaBH₄).

Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation Products: Further oxidized nucleosides.

Reduction Products: Reduced forms of the nucleoside with altered functional groups.

Substitution Products: Derivatives with substituted amino groups.

Scientific Research Applications

6-Azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-Yl]-7H-purin-8-one is classified as a nucleoside analog due to its structural resemblance to natural nucleobases involved in nucleic acid metabolism. Its mechanism of action typically involves interaction with specific enzymes that play roles in DNA and RNA synthesis.

Key Properties:

- Solubility : The compound's solubility varies depending on the solvent used; it may exhibit hygroscopic properties due to hydroxyl groups.

- Reactivity : It can undergo various chemical reactions under controlled conditions to prevent undesired side reactions.

Scientific Applications

- Antiviral and Anticancer Agents : As a nucleoside analog, this compound has potential applications in the development of antiviral and anticancer drugs. Research indicates that it can alter enzyme activity related to nucleic acid synthesis pathways critical for cellular function .

- Biomarker for Oxidative Damage : The compound serves as a biomarker for oxidative damage to DNA and RNA. It is involved in the development of antibodies that recognize oxidative modifications in nucleic acids .

- Research Tool in Molecular Biology : Due to its structural characteristics and reactivity profile, it is used in various biochemical assays and experimental setups aimed at studying nucleic acid metabolism .

Antitumor Activity

A study investigated the antitumor activity of various purine derivatives including 6-Azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-Yl]-7H-purin-8-one. It was found that compounds similar to this exhibited potent antitumor activity against HepG-2 and U118 MG cell lines with IC50 values lower than standard chemotherapeutics like temozolomide .

Antimicrobial Studies

Research has also explored the antimicrobial properties of purine derivatives. Compounds related to 6-Azanyl-9 were screened against various bacterial strains and demonstrated significant antimicrobial activity .

Mechanism of Action

The mechanism of action of 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes involved in nucleic acid metabolism and repair.

Pathways: It influences pathways related to oxidative stress response and DNA repair mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Key Comparative Insights:

Structural Modifications: 8-Oxoadenosine vs. 2-Fluoro-arabinofuranosyl analog: The latter replaces the ribose with arabinose (C2' hydroxyl group orientation) and introduces a fluorine atom at the 2-position of the purine, enhancing metabolic stability and antiviral activity . AR-C67085: Features a propylsulfanyl group at the 2-position and a bis-phosphonate moiety, enabling potent P2Y receptor antagonism . Sulfanylpropanoic acid derivative: The azidomethyl group on the ribose and sulfanylpropanoic acid tail suggest utility in click chemistry or protein conjugation studies .

Molecular Weight and Solubility: Phosphorylation (e.g., phosphorylated 8-oxoadenosine) increases molecular weight by ~80 g/mol compared to 8-oxoadenosine, reducing membrane permeability but enhancing affinity for kinase enzymes .

Biological Relevance: 8-Oxoadenosine is a biomarker of oxidative stress, while its phosphorylated form may participate in nucleotide repair pathways . AR-C67085 and related P2Y antagonists are explored for cardiovascular diseases due to their antiplatelet effects .

Biological Activity

6-Azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one, commonly referred to as 8-oxoadenosine, is a modified nucleoside that plays significant roles in biological systems. Its structure is characterized by the presence of a purine base linked to a ribose-like sugar with hydroxymethyl and hydroxy groups. This compound has garnered attention for its potential therapeutic applications and its involvement in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O5 |

| Molecular Weight | 283.241 g/mol |

| CAS Registry Number | 20244-86-4 |

| SMILES | c1nc(c2c(n1)N(C(=O)N2)[C@H]3C@@HO)N |

| InChI | InChI=1S/C10H13N5O5/c11-7-4... |

8-Oxoadenosine functions primarily as an important signaling molecule in cellular processes. It is known to influence various pathways through its interaction with adenosine receptors (ARs), which are G-protein-coupled receptors that mediate numerous physiological effects including modulation of inflammation and immune responses. The binding affinity of 8-oxoadenosine to these receptors can lead to both pro-inflammatory and anti-inflammatory effects depending on the context of its action.

Antioxidant Properties

Research indicates that 8-oxoadenosine exhibits antioxidant properties, which may protect cells from oxidative stress. The compound can scavenge free radicals and reduce the damage caused by reactive oxygen species (ROS), thereby contributing to cellular health and longevity.

Case Studies

- Neuroprotective Effects : A study demonstrated that 8-oxoadenosine could protect neuronal cells from apoptosis induced by oxidative stress. The treatment led to a reduction in markers of cell death and improved cell viability in models of neurodegenerative diseases .

- Cardiovascular Health : Another investigation highlighted the role of 8-oxoadenosine in promoting endothelial cell function. It was found to enhance nitric oxide production, which is crucial for vascular health and function .

- Cancer Research : In cancer studies, 8-oxoadenosine has been shown to modulate the tumor microenvironment. Its interaction with immune cells can enhance anti-tumor immunity while also potentially inhibiting tumor growth through apoptosis induction in cancer cells .

Pharmacological Applications

The diverse biological activities of 8-oxoadenosine suggest potential therapeutic applications:

- Anti-inflammatory agents : Due to its dual role in inflammation modulation.

- Neuroprotective drugs : For conditions like Alzheimer's and Parkinson's diseases.

- Cardiovascular therapeutics : To improve endothelial function and vascular health.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameter Analyzed | Example Data (Hypothetical) |

|---|---|---|

| HRMS | Molecular ion ([M+H]⁺) | m/z 312.1054 (calculated) |

| H NMR | Hydroxyl protons | δ 5.21 (d, J=6.2 Hz) |

| X-ray | C2-C3 dihedral angle | 45.7° (2R,3R configuration) |

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound across different in vitro assays?

Methodological Answer:

Contradictions often arise from assay conditions or receptor subtype specificity. Strategies include:

- Receptor Profiling : Use competitive binding assays (e.g., P2Y receptor subtypes in ) to identify off-target interactions .

- pH and Solubility Optimization : Adjust buffer systems (e.g., Tris-HCl vs. HEPES) to mimic physiological conditions, as hydroxyl groups may protonate differently .

- Statistical Validation : Apply split-plot experimental designs to isolate variables (e.g., dose-response vs. incubation time) and reduce confounding factors .

- Replicate Studies : Cross-validate results in orthogonal assays (e.g., cAMP quantification vs. calcium flux assays for GPCR activity) .

Basic Question: What synthetic routes are reported for purine derivatives with similar oxolane substituents, and how can they be adapted for this compound?

Methodological Answer:

Common strategies include:

- Nucleophilic Substitution : React 6-chloropurine with a protected ribose derivative (e.g., 1,2,3-tri-O-acetylribofuranose), followed by deprotection .

- Mitsunobu Reaction : For stereospecific glycosylation, use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple purine bases to sugar moieties .

- Protection-Deprotection : Temporarily mask hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during synthesis .

Advanced Question: How can computational modeling predict the interaction of this compound with enzymatic targets (e.g., kinases or phosphorylases)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Focus on hydrogen bonding between the oxolane hydroxyls and catalytic residues (e.g., Asp/Lys in kinases) .

- Molecular Dynamics (MD) : Simulate conformational stability of the purine-oxolane linkage under physiological conditions (e.g., 150 mM NaCl, 310 K) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the azanyl group on transition-state stabilization in phosphoryl transfer reactions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or sonication .

- Waste Disposal : Neutralize acidic/basic functional groups before disposal in accordance with OSHA Hazard Communication Standard .

Advanced Question: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare to controls stored at -20°C .

- pH-Rate Profiling : Prepare buffers (pH 1-10), measure degradation kinetics (kobs) via UV-Vis at λ=260 nm (purine absorbance) .

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed oxolane ring or oxidized azanyl group) .

Q. Table 2: Stability Study Design

| Condition | Parameter Monitored | Instrumentation |

|---|---|---|

| pH 2.0, 37°C | % Parent compound remaining | HPLC-UV |

| 40°C/75% RH | Formation of degradants | LC-HRMS |

| Light exposure | Photoisomerization | Circular Dichroism |

Advanced Question: What theoretical frameworks guide mechanistic studies of this compound’s role in nucleotide signaling pathways?

Methodological Answer:

- Lock-and-Key Theory : Investigate steric complementarity between the oxolane moiety and ribose-binding pockets in enzymes .

- Allosteric Modulation : Use Hill coefficient analysis to determine if the compound exhibits cooperative binding with receptors (e.g., P2Y family) .

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps in enzymatic reactions involving the compound .

Basic Question: What are the best practices for documenting synthetic yields and optimizing reaction scalability for academic reproducibility?

Methodological Answer:

- Detailed Reaction Logs : Record equivalents, solvent purity, and stirring speed to identify yield-limiting factors .

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to improve sustainability .

- Scale-Up Strategies : Use flow chemistry for exothermic steps (e.g., glycosylation) to maintain stereochemical integrity at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.